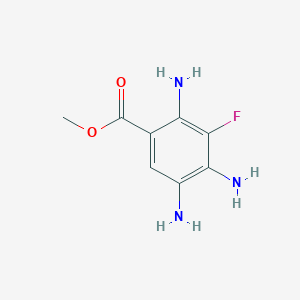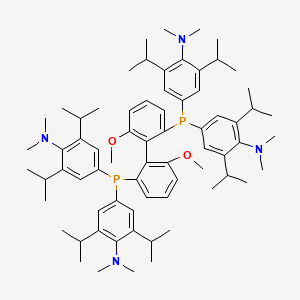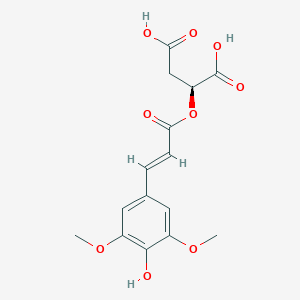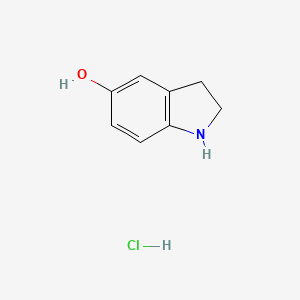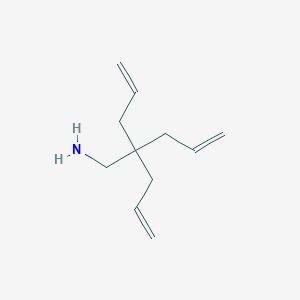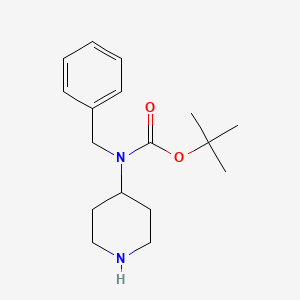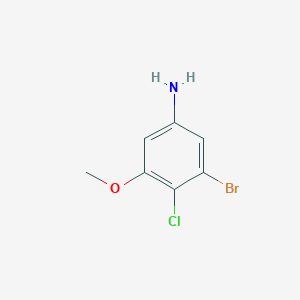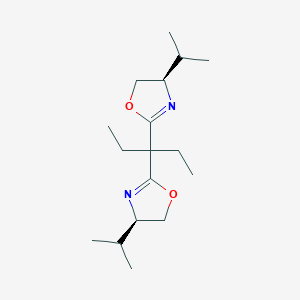
9H-fluoren-9-ylmethyl 3-hydroxypyrrolidine-1-carboxylate
Übersicht
Beschreibung
“9H-fluoren-9-ylmethyl 3-hydroxypyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 948551-28-8 . It has a molecular weight of 309.36 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C19H19NO3/c21-13-9-10-20 (11-13)19 (22)23-12-18-16-7-3-1-5-14 (16)15-6-2-4-8-17 (15)18/h1-8,13,18,21H,9-12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Understanding Bioactive Compounds and Antioxidant Properties
Research on compounds like mimosine and hydroxycinnamic acids (HCAs) provides insights into the potential bioactive and antioxidant properties of structurally complex molecules. Mimosine, a non-protein amino acid, has demonstrated various biological activities, including anti-cancer and anti-inflammatory effects, highlighting the potential of similar compounds in therapeutic applications (Nguyen & Tawata, 2016). HCAs have been studied for their in vitro antioxidant activity, with structure-activity relationships (SARs) playing a significant role in their bioactivity, suggesting that modifications to the carboxylic function and aromatic ring of similar compounds could enhance their pharmacological profiles (Razzaghi-Asl et al., 2013).
Novel Carboxylic Acid Bioisosteres in Drug Development
The development of bioisosteres for carboxylic acid functional groups in drug molecules addresses issues like toxicity and limited biological membrane permeability. Novel carboxylic acid bioisosteres have been explored for their potential to improve pharmacological profiles, indicating the importance of functional group modification in drug design and the possible relevance of compounds like 9H-fluoren-9-ylmethyl 3-hydroxypyrrolidine-1-carboxylate in such applications (Horgan & O’ Sullivan, 2021).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the effects of carboxylic acids on microbial inhibitors is crucial for bioproduction processes. Research has shown that carboxylic acids can inhibit microbial growth at concentrations below desired yields, affecting the production of biorenewable chemicals. This insight is valuable for engineering robust microbial strains for industrial applications, suggesting potential research applications of structurally complex carboxylic acids in understanding and improving microbial tolerance (Jarboe et al., 2013).
Environmental Degradation and Analysis
The environmental fate and degradation of polyfluoroalkyl chemicals highlight the importance of studying the biodegradability and transformation products of complex organic compounds. Understanding how such compounds degrade in the environment can inform pollution management and the design of more environmentally benign chemicals, possibly including the study of specific fluorinated structures for their persistence and degradation pathways (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl 3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNZJQVYQCDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



